2-(3-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(3-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H8BrNO2 It is a derivative of cyclopropane carboxylic acid, where a bromopyridinyl group is attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable pyridine derivative followed by bromination. One common method is the reaction of 2-pyridylcyclopropane carboxylic acid with bromine under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(3-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromopyridinyl group can interact with active sites or binding pockets, altering the activity of the target molecule. The cyclopropane ring can provide rigidity and influence the overall conformation of the compound, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromopyridin-4-yl)cyclopropane-1-carboxylic acid: Similar structure but with the bromine atom at a different position on the pyridine ring.
1-(3-Bromopyridin-2-yl)cyclopropane-1-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
Uniqueness
2-(3-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of the bromine atom and the carboxylic acid group, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in synthesis and research that may not be achievable with other similar compounds .
Properties
Molecular Formula |
C9H8BrNO2 |
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Molecular Weight |
242.07 g/mol |
IUPAC Name |
2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H8BrNO2/c10-7-2-1-3-11-8(7)5-4-6(5)9(12)13/h1-3,5-6H,4H2,(H,12,13) |
InChI Key |
VNKSIKNEPDAXBL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=CC=N2)Br |
Origin of Product |
United States |
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